molecular formula C12H12O2 B8431816 2-(Methoxy, phenylmethyl)furan

2-(Methoxy, phenylmethyl)furan

Cat. No. B8431816
M. Wt: 188.22 g/mol
InChI Key: PHWDFRXOLQRBAS-UHFFFAOYSA-N
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Patent
US04536349

Procedure details

9 grams of the distilled 1-furyl-1-phenyl-methanol (0.052 mole) is charged to a reactor with 0.39 g (2 mole percent) tetrabutylammonium iodide and 10.4 g of a 50 percent aqueous solution of sodium hydroxide added over a 10 minute period with stirring. This is followed by addition of 17.6 g (0.14 mole) 1-bromopentane over a period of 10 minutes and the reaction mixture allowed to stir for 2 hours. The reaction mixture is then extracted with diethyl ether which, after drying over magnesium sulfate, is evaporated. The resulting crude product is short-path distilled to obtain 2-(methoxy, phenylmethyl)furan in low yield.
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
catalyst
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[OH:7].[OH-].[Na+].Br[CH2:17]CCCC>[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:17][O:7][CH:6]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[O:1][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
O1C(=CC=C1)C(O)C1=CC=CC=C1
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.39 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
BrCCCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over a 10 minute period
Duration
10 min
STIRRING
Type
STIRRING
Details
to stir for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is then extracted with diethyl ether which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
is evaporated
DISTILLATION
Type
DISTILLATION
Details
The resulting crude product is short-path distilled

Outcomes

Product
Name
Type
product
Smiles
COC(C=1OC=CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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